molecular formula C9H15N B8530976 1-Ethynyl-N-methylcyclohexylamine

1-Ethynyl-N-methylcyclohexylamine

Cat. No. B8530976
M. Wt: 137.22 g/mol
InChI Key: HPGKCCHSPWZPQP-UHFFFAOYSA-N
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Patent
US07112593B2

Procedure details

This was synthesized in the same manner as in Production Example 18 except that 1-acetoxy-1-ethynylcyclohexane (Production Example 17) and a 40% methylamine/methanol solution were used.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylamine methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5]1([C:11]#[CH:12])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)(=O)C.[CH3:13][NH2:14].CO>>[C:11]([C:5]1([NH:14][CH3:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1)#[CH:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1(CCCCC1)C#C
Step Two
Name
methylamine methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(#C)C1(CCCCC1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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